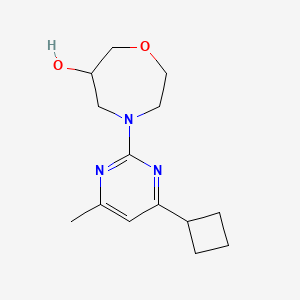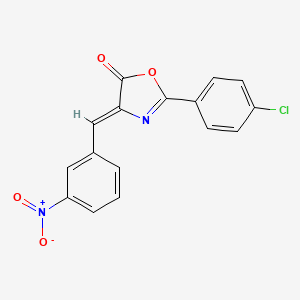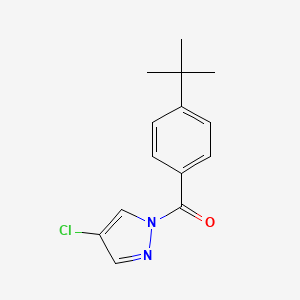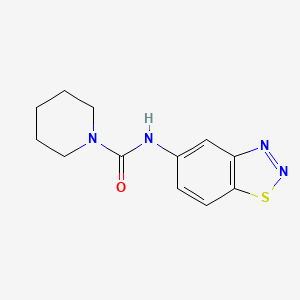![molecular formula C21H32N2O4 B5526253 [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Recent approaches in the synthesis of complex organic structures often involve propargylic alcohols due to their distinct reactivity, offering diverse possibilities for constructing polycyclic systems, including heterocycles like pyridines and quinolines, which are significant in medicinal chemistry and drug discovery. These methodologies can shed light on the synthesis strategies applicable to our compound of interest (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol plays a crucial role in determining their chemical reactivity and potential applications. Techniques and insights into the analysis of such structures can be derived from studies focusing on the molecular mechanisms and structure-reactivity relationships in organic synthesis, particularly those involving methoxyphenols, a related compound class (Liu, Chen, & Chen, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of our compound are likely influenced by its structural features, such as the morpholinyl and pyrrolidinyl groups. Research on similar compounds, particularly those involving methanol and its derivatives, provides insights into potential reactions, including oxidation and substitution processes, which are central to understanding the compound's behavior and applications (Cohen, Volpe, & Abruña, 2007).
Physical Properties Analysis
The physical properties of complex molecules like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol, such as solubility, melting point, and stability, are essential for their practical application. Studies on the physical properties of methanol and related compounds offer a foundation for predicting and analyzing those of our compound of interest, facilitating its application in various fields (García, Arriola, Chen, & de Luna, 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other substances, potential for chemical modifications, and stability under different conditions, is crucial for the application and handling of [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol. Insights into these aspects can be drawn from comprehensive reviews and studies on the chemical behavior of methanol and its derivatives in various reactions and conditions (Li et al., 2023).
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Research has demonstrated the use of morpholine and pyrrolidine derivatives in the synthesis of compounds with potential applications in medicinal chemistry. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones can be utilized in preparing agrochemicals or medicinal compounds, highlighting a method for developing potentially bioactive structures (Ghelfi et al., 2003).
Chemical Synthesis Techniques
- The creation of Mannich base derivatives related to insect growth regulators and anti-leukemic and antimitotic benzyl-1,3-benzodioxole derivatives showcases the adaptability of morpholine in synthesizing biologically relevant compounds (Jurd, 1985).
Advanced Material Research
- Studies on the dielectric spectroscopy of binary liquid mixtures, including methanol with morpholine, highlight the importance of these compounds in understanding the physical properties of solutions, which is crucial for various applications in material science (Syal et al., 1997).
Catalysis and Reaction Mechanisms
- Research on nucleophile-assisted cyclization catalyzed by gold(I) illustrates the utility of morpholine derivatives in facilitating complex organic reactions, leading to the formation of structures with significant pharmacophore scaffolds. This highlights the role of such compounds in innovative synthetic strategies (Matouš et al., 2020).
Imaging and Diagnostic Agents
- The synthesis of specific morpholine derivatives for imaging applications in diseases like Parkinson's disease underlines the potential of these compounds in developing diagnostic tools. This is exemplified by the synthesis of PET agents for imaging LRRK2 enzyme, which could advance Parkinson's disease diagnostics (Wang et al., 2017).
Propriétés
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-(3-methoxy-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-16-3-4-17(11-20(16)26-2)5-6-21(25)23-13-18(19(14-23)15-24)12-22-7-9-27-10-8-22/h3-4,11,18-19,24H,5-10,12-15H2,1-2H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJULEUXCXFPLO-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C(C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

